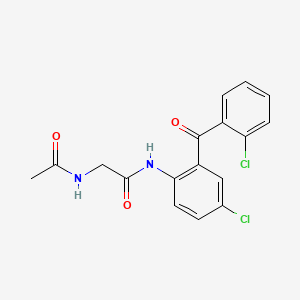
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, an acetylamino group, and a chlorobenzoyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar in structure but lacks the additional chlorobenzoyl group.
Acetanilide: Contains an acetamide group but differs in the substitution pattern on the aromatic ring.
Benzamide: Contains a benzoyl group but lacks the acetylamino and chlorobenzoyl groups.
Uniqueness
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a compound of significant interest in various scientific fields Its complex structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
76337-77-4 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O3 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-acetamido-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10(22)20-9-16(23)21-15-7-6-11(18)8-13(15)17(24)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
SVLRRMKEPRZVHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


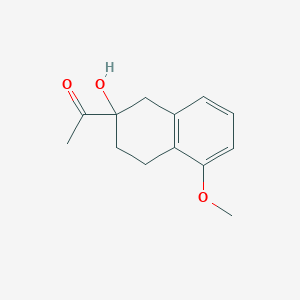
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

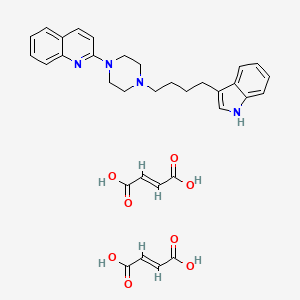
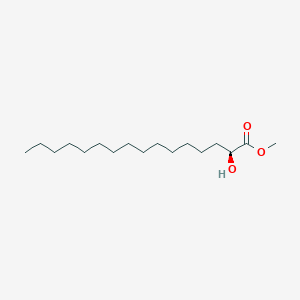
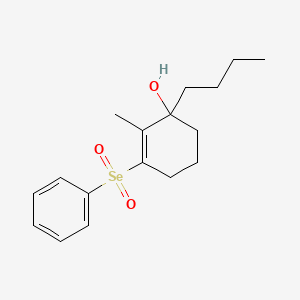

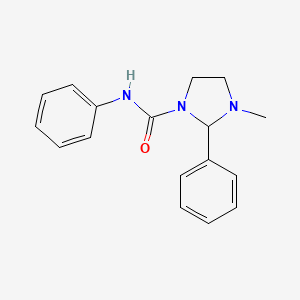
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
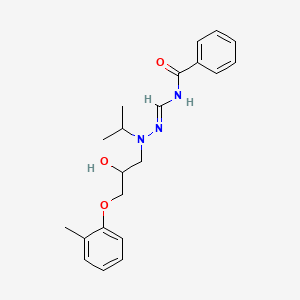
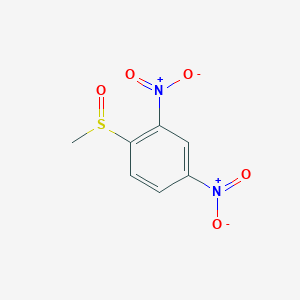
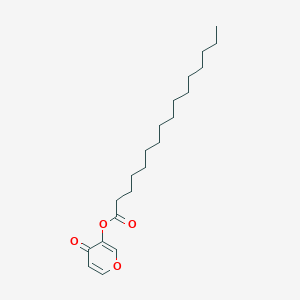
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)

